molecular formula C12H16N4O2S2 B2473783 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide CAS No. 1448027-34-6

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide

Cat. No.: B2473783
CAS No.: 1448027-34-6
M. Wt: 312.41
InChI Key: IBIUUSDIPXVTSU-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide (CAS 1448027-34-6) is a synthetic organic compound with the molecular formula C 12 H 16 N 4 O 2 S 2 and a molecular weight of 312.4 g/mol . It features a complex structure integrating a thiophene ring and a dimethylaminopyrimidine moiety, which are of significant interest in medicinal and agrochemical research. The sulfonamide functional group (-SO 2 NH-) is a key pharmacophore found in a wide range of biologically active molecules . Sulfonamides are known for their broad pharmacological activities, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . This mechanism is the basis for the antibacterial properties of many sulfonamide drugs, which are used to treat various infections . Beyond their antibacterial use, sulfonamide-containing compounds are also investigated for applications in areas such as herbicide development and as inhibitors for specific enzymes like carbonic anhydrase . The specific combination of the thiophene and substituted pyrimidine rings in this compound may confer unique electronic and steric properties, making it a valuable intermediate or candidate for research in drug discovery, agrochemistry, and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-8-11(9(2)14-12(13-8)16(3)4)15-20(17,18)10-6-5-7-19-10/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIUUSDIPXVTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyrimidine with dimethylamine to form the dimethylaminopyrimidine intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at the C-4 and C-6 positions due to electron-donating methyl and dimethylamino groups. Key reactions include:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups at the C-4 position .

  • Halogenation : Bromine in acetic acid substitutes hydrogen at C-6 .

Example Reaction :

Pyrimidine derivative+HNO3H2SO4Nitro-pyrimidine intermediate(Yield: 45–55%)[3]\text{Pyrimidine derivative} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-pyrimidine intermediate} \quad (\text{Yield: 45–55\%})[3]

Modification of the Thiophene Moiety

The thiophene ring participates in electrophilic substitution (e.g., sulfonation, Friedel-Crafts acylation) and coupling reactions:

  • Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at the C-5 position .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives .

Reactivity Table :

Reaction TypeReagentsPosition ModifiedOutcomeReference
SulfonationH2_2SO4_4/SO3_3C-5Thiophene-2,5-disulfonamide
Friedel-CraftsAcCl/AlCl3_3C-4Acetylated thiophene

Heterocyclization Reactions

The compound can act as a precursor for fused heterocycles. For instance:

  • Cyclocondensation with α-haloketones (e.g., phenacyl bromide) forms thieno[2,3-d]pyrimidine derivatives under reflux in DMF .

Mechanism :

  • Nucleophilic attack by the sulfonamide nitrogen on the α-carbon of the haloketone.

  • Elimination of HX (X = Br, Cl) to form a new six-membered ring .

Acid-Base Reactivity

The sulfonamide group (-SO2_2NH-) exhibits weak acidity (pKa ~10–12), enabling deprotonation with strong bases (e.g., NaOH). The dimethylamino group (-N(CH3_3)2_2) acts as a weak base (pKa ~5–7) .

Key Observations :

  • Deprotonation forms a resonance-stabilized sulfonamide anion, enhancing solubility in polar solvents .

  • Protonation of the dimethylamino group occurs in strongly acidic media (pH <2) .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, releasing SO2_2 and NH3_3 .

  • Photolysis : UV irradiation (λ = 254 nm) cleaves the sulfonamide bond, yielding thiophene-2-sulfonic acid and pyrimidine fragments .

Catalytic and Biological Activity

While direct data on this compound is limited, structural analogs show:

  • Carbonic Anhydrase Inhibition : Thiophene sulfonamides bind to zinc ions in enzyme active sites .

  • Antimicrobial Activity : Pyrimidine-sulfonamide hybrids inhibit bacterial dihydropteroate synthase .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamides, including N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit essential bacterial enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for bacterial growth and survival . The compound's structure allows it to interact effectively with these enzymes, making it a candidate for developing new antibiotics.

Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases that are overactive in cancer cells . This opens avenues for further research into its efficacy against different types of cancers.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit enzymes related to metabolic disorders. For instance, sulfonamide derivatives have been tested against α-glucosidase and acetylcholinesterase, showing promise as therapeutic agents for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The compound's ability to modulate enzyme activity could lead to novel treatments for these diseases.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps starting from readily available precursors. Researchers have explored various synthetic routes to optimize yield and purity. The development of derivatives with altered substituents has also been a focus, aiming to enhance biological activity or modify pharmacokinetic properties .

Case Studies

  • Antimicrobial Evaluation
    A study published in ACS Omega evaluated a series of sulfonamide derivatives for their antimicrobial activity against a panel of bacterial strains. This compound was among the compounds tested, showing significant inhibition against Gram-positive bacteria .
  • Cancer Cell Line Studies
    In a comprehensive study on anticancer agents, this compound was tested against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being elucidated through flow cytometry .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Thiophene-2-sulfonamide: A related compound with a thiophene ring and sulfonamide group but lacking the pyrimidine ring.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a pyrimidine ring with a thiophene moiety, which enhances its pharmacological properties. The chemical formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of 296.36 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₂S
Molecular Weight296.36 g/mol
CAS Number1448058-05-6

Synthesis

The synthesis of this compound typically involves the condensation of 2-amino-4,6-dimethylpyrimidine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is often performed in organic solvents under controlled temperature conditions to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, a related sulfonamide compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes:

  • JNK Inhibition : It has been demonstrated that thiophene sulfonamides can inhibit c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and apoptosis. This inhibition could provide therapeutic benefits in conditions like neurodegenerative diseases and inflammatory disorders .
  • Acetylcholinesterase Inhibition : Some analogs have shown promising results as acetylcholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Pyrimidine Substituents : The position and nature of substituents on the pyrimidine ring significantly affect potency against various biological targets.
  • Thiophene Modifications : Alterations to the thiophene moiety can enhance solubility and bioavailability, improving therapeutic efficacy.
  • Dimethylamino Group : The presence of the dimethylamino group is crucial for maintaining activity against specific enzyme targets.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds derived from similar structures protected neuronal cells from apoptosis induced by serum deprivation, suggesting potential applications in neuroprotection .
  • Antimicrobial Activity : Research highlighted the antimicrobial properties of related sulfonamide compounds against Gram-positive bacteria, indicating that structural modifications could enhance antibacterial efficacy .

Q & A

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrimidine alkylationDimethyl sulfate, K₂CO₃, DMF, 60°C75–85
Sulfonamide couplingThiophene-2-sulfonyl chloride, Et₃N, DCM60–70

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
A combination of techniques ensures comprehensive characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of dimethylamino (-N(CH₃)₂), methyl groups, and sulfonamide connectivity. For example, the sulfonamide proton typically appears as a singlet near δ 10–12 ppm .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₈N₄O₂S₂) .

Note : For novel derivatives, include microanalysis (C, H, N, S) and compare with calculated values .

Advanced: How can crystallographic data contradictions (e.g., anisotropic displacement) be resolved during structure refinement?

Answer:
Anomalies in crystallographic data require iterative refinement and validation:

Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and occupancy factors .

Visualization : ORTEP-3 or WinGX helps identify over- or under-modeled electron density regions. For example, excessive anisotropy in the dimethylamino group may indicate disorder requiring split-site modeling .

Validation : Cross-check with the IUCr's checkCIF tool to resolve alerts (e.g., "ADP Ratio Alert") by re-examizing hydrogen bonding or thermal motion .

Q. Table 2: Example Crystallographic Parameters

ParameterValue (from )
Space groupP 1
R-factor< 0.05
Anisotropic refinementSHELXL-2018

Advanced: What strategies are effective for analyzing the compound’s reactivity with nucleophiles?

Answer:
The dimethylamino-pyrimidine core and sulfonamide group dictate reactivity:

  • Nucleophilic Substitution : The pyrimidine’s 2-position (dimethylamino) is susceptible to displacement by amines or alkoxides. For example, replacing -N(CH₃)₂ with morpholine under acidic conditions .
  • Sulfonamide Reactivity : The sulfonamide sulfur can undergo oxidation to sulfonic acids using H₂O₂ or reduction to thiols with LiAlH₄ .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in solvents like acetonitrile. Compare with analogous pyrimidines (e.g., methoxy vs. dimethylamino derivatives) to assess electronic effects .

Basic: What are the critical parameters for ensuring purity during synthesis?

Answer:
Purity is ensured through:

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product. Monitor melting point consistency (e.g., 180–185°C) .
  • In-line Monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates and byproducts .

Advanced: How to determine the impact of the dimethylamino group on electronic properties?

Answer:

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare HOMO-LUMO gaps with analogs (e.g., methoxy or unsubstituted pyrimidines) .
  • X-ray Crystallography : Bond length analysis (e.g., C-N in dimethylamino vs. C-O in methoxy) reveals inductive effects. For example, shorter C-N bonds indicate stronger electron donation .
  • Spectroscopic Probes : UV-Vis spectroscopy to assess bathochromic shifts in polar solvents, correlating with solvatochromism from the dimethylamino group .

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